![molecular formula C21H14BrFN2O2 B3715820 (Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B3715820.png)
(Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide
Overview
Description
(Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a cyano group, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo and methyl groups: This step involves the bromination and methylation of the phenyl ring, which can be carried out using reagents such as bromine and methyl iodide.
Formation of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using cyanide salts.
Coupling with the fluorophenyl group: This step involves the coupling of the furan derivative with the fluorophenyl group, which can be achieved using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo and cyano groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength. Its structural features make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the substituted phenyl rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[5-(2-chloro-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide
- (Z)-3-[5-(2-bromo-4-methylphenyl)thiophene-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide
- (Z)-3-[5-(2-bromo-4-methylphenyl)pyrrole-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide
Uniqueness
The uniqueness of (Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide lies in its specific combination of functional groups and structural features. The presence of the furan ring, along with the bromo, cyano, and fluorophenyl groups, imparts unique chemical and biological properties that distinguish it from similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN2O2/c1-13-2-8-18(19(22)10-13)20-9-7-17(27-20)11-14(12-24)21(26)25-16-5-3-15(23)4-6-16/h2-11H,1H3,(H,25,26)/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAHTWUAKGZDDE-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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